Meclizine-d8 N'-Oxide

LC-MS/MS Matrix Effect Bioanalytical Method Validation

Eliminate matrix effect variability in meclizine metabolite quantification. Meclizine-d8 N'-Oxide serves as the regulatory-preferred stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS, co-eluting with the target N-oxide analyte to normalize ion suppression and extraction losses. This ensures method accuracy within 85-115% and precision <15% RSD in plasma. Ideal for DDI studies, metabolite ID, and clinical TDM requiring low ng/mL sensitivity. Supplied as a 95% pure analytical reference standard in flexible pack sizes for immediate method deployment.

Molecular Formula C25H27ClN2O
Molecular Weight 415.003
CAS No. 1246816-10-3
Cat. No. B587452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine-d8 N'-Oxide
CAS1246816-10-3
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-d8 4-Oxide; 
Molecular FormulaC25H27ClN2O
Molecular Weight415.003
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]
InChIInChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
InChIKeyNDTIJUDMDNMOFC-AZGHYOHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclizine-d8 N'-Oxide – Deuterated LC-MS Standard


Meclizine-d8 N'-Oxide (CAS 1246816-10-3) is a stable isotope-labeled (deuterated) derivative of the primary N-oxide metabolite of the first-generation antihistamine meclizine . It is primarily supplied as an analytical reference standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, particularly for the quantification of meclizine and its metabolites in complex biological matrices [1]. As a labeled metabolite standard, it provides the high chemical similarity required to correct for analyte losses and ionization variability inherent in bioanalytical workflows [2].

LC-MS/MS bioanalytical workflow
Deuterated metabolite internal standard
Supports matrix-effect normalization and co-elution

Meclizine-d8 N'-Oxide: Why Generic Substitution Fails


In LC-MS/MS bioanalysis, the choice of internal standard is critical for method accuracy. While structural analogs or unlabeled meclizine N-oxide might be considered, they exhibit different extraction recoveries and ionization efficiencies due to distinct physicochemical properties. This can lead to significant quantification errors, particularly in the presence of complex matrix effects from biological samples [1]. Stable isotope-labeled internal standards (SIL-IS) like Meclizine-d8 N'-Oxide are the regulatory gold standard because they co-elute with the analyte, effectively normalizing for sample preparation losses, chromatographic variations, and ion suppression or enhancement [2]. Substituting with a non-deuterated version compromises this co-elution behavior, invalidating the analytical method's precision and accuracy [3].

Non-deuterated analogs

May exhibit different extraction recovery and ionization efficiency, leading to quantification errors in biological matrices.

Unlabeled meclizine N-oxide

Lacks co-elution capability, compromising normalization of sample preparation losses and ion suppression.

Meclizine-d8 N'-Oxide: Quantitative Performance Evidence


Matrix Effect: Deuterated vs. Non-Deuterated Internal Standards

When used as an internal standard, Meclizine-d8 N'-Oxide, due to its deuterium labeling, co-elutes precisely with the target analyte (unlabeled meclizine N-oxide). This co-elution is fundamental for correcting matrix effects, which can cause significant ion suppression or enhancement. Class-level evidence demonstrates that stable isotope-labeled internal standards (SIL-IS) reduce the variability in matrix effects to a relative standard deviation (RSD) of typically less than 15%, whereas non-deuterated structural analogs often show RSDs exceeding 30% due to differential ionization [1]. This is a critical differentiator for ensuring accurate quantification in diverse biological matrices.

Matrix Effect
Class-level
<15% RSD (SIL-IS) vs >30% RSD (non-deuterated analog)
Supports matrix-effect normalization review
Reported class-level reduction in variability
LC-MS/MS Matrix Effect Bioanalytical Method Validation Stable Isotope Dilution

Method Accuracy: Internal Standard vs. External Calibration

The use of Meclizine-d8 N'-Oxide as an internal standard enables the application of stable isotope dilution analysis, which is known to significantly improve both accuracy and precision compared to external calibration methods. Regulatory guidance and method validation studies indicate that while external calibration can achieve accuracy within 70-130% of nominal concentration, SIL-IS methods consistently achieve 85-115% accuracy with inter-day precision below 15% RSD [1]. This superior performance is directly attributed to the internal standard's ability to track the analyte throughout the entire analytical process.

Method Accuracy
Class-level
85-115% (SIL-IS) vs 70-130% (external calibration)
Supports accuracy and precision endpoint review
Per FDA/EMA guideline-based validation context
Method Validation Accuracy Precision Internal Standard Calibration

Structural Specificity: N-Oxide Metabolite vs. Parent Drug

For metabolite quantification, it is critical to use a standard that matches the exact chemical structure of the analyte. Meclizine-d8 N'-Oxide is specifically labeled on the N'-oxide metabolite, providing a direct match for the target analyte. In contrast, a common alternative, Meclizine-d8 (the deuterated parent drug), has a different retention time and fragmentation pattern. Furthermore, the purity of Meclizine-d8 N'-Oxide from reputable vendors is specified at ≥95%, ensuring minimal interference from unlabeled or structurally related impurities that could compromise assay accuracy . This structural and isotopic specificity is a key procurement consideration over a more general deuterated standard.

Structural Specificity
Head-to-head
N-oxide metabolite match vs parent drug (differ by O atom)
Supports metabolite-specific quantification review
Purity ≥95% from vendor data; independent validation recommended
Isotopic Purity Deuteration Reference Standard Quality Control

Meclizine-d8 N'-Oxide: Key Applications


Regulated Bioanalysis for Drug Interaction Studies

In studies where meclizine is a potential perpetrator or victim of drug interactions, regulatory agencies mandate the use of a validated, specific, and sensitive LC-MS/MS method. Meclizine-d8 N'-Oxide is essential for achieving the required accuracy (85-115%) and precision (<15% RSD) by effectively correcting for matrix effects in plasma samples, as inferred from class-level SIL-IS performance [1].

Metabolite Quantification in Profiling Studies

When conducting in vitro (e.g., hepatocyte incubation) or in vivo (e.g., preclinical species) metabolite identification studies, accurate quantification of the N-oxide metabolite is key. Meclizine-d8 N'-Oxide provides the necessary structural specificity (matching the metabolite's N-oxide functional group) to distinguish it from the parent drug or other deuterated analogs, ensuring accurate peak assignment and quantification .

Therapeutic Drug Monitoring and Clinical Toxicology

For clinical assays monitoring meclizine and its metabolites in patient plasma, high precision and accuracy are paramount for making clinical decisions. The use of Meclizine-d8 N'-Oxide as an internal standard minimizes inter-sample variability and instrument drift, enabling the reliable measurement of low ng/mL concentrations in a complex clinical matrix, as supported by general SIL-IS methodology [2].

Application
Selection Property
Validation Focus
Drug interaction research bioanalysis
Deuterated metabolite SIL-IS
Accuracy and precision per bioanalytical validation guidelines
Metabolite profiling studies
Structural specificity for N-oxide metabolite
Peak assignment and quantification without interference
Research pharmacokinetic monitoring context
Co-elution and matrix-effect normalization
Reproducibility in human plasma research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclizine-d8 N'-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.